cis-1,3-DICHLOROPROPENE

Catalog No.
S629272
CAS No.
10061-01-5
M.F
C3H4Cl2
M. Wt
110.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-1,3-DICHLOROPROPENE

CAS Number

10061-01-5

Product Name

cis-1,3-DICHLOROPROPENE

IUPAC Name

(Z)-1,3-dichloroprop-1-ene

Molecular Formula

C3H4Cl2

Molecular Weight

110.97 g/mol

InChI

InChI=1S/C3H4Cl2/c4-2-1-3-5/h1-2H,3H2/b2-1-

InChI Key

UOORRWUZONOOLO-UPHRSURJSA-N

SMILES

C(C=CCl)Cl

Solubility

less than 1 mg/mL at 68.9° F (NTP, 1992)
Sol in ether, benzene, and chloroform
Miscible with hydrocarbons, halogenated solvents, esters, and ketones
In water, 2,700 mg/l @ 25 °C.

Synonyms

1,3-dichloro-1-propene, 1,3-dichloro-1-propene, (E)-isomer, 1,3-dichloro-1-propene, (Z)-isomer, 1,3-dichloropropene, 1,3-dichloropropylene, Telone EC, Telone II

Canonical SMILES

C(C=CCl)Cl

Isomeric SMILES

C(/C=C\Cl)Cl

cis-1,3-Dichloropropene, also known as cis-Telone or simply cis-1,3-D, is one of the two isomers of 1,3-Dichloropropene []. It is a colorless liquid with a sweet odor, commonly used as a soil fumigant in agriculture []. However, its properties have also led to some scientific research applications.

II. Nematicidal Properties

The primary application of cis-1,3-Dichloropropene in scientific research is related to its nematicidal properties. Nematodes are microscopic roundworms that can cause significant damage to agricultural crops. Studies have explored the efficacy of cis-1,3-Dichloropropene in controlling various nematode species in soil. This research helps to develop strategies for protecting crops and improving agricultural yields.

Here are some examples of relevant studies:

  • Evaluation of 1,3-Dichloropropene for the control of root-knot nematodes on peach trees
  • Efficacy of 1,3-Dichloropropene for controlling dagger nematodes in potato crops

III. Fumigation Efficiency Studies

Another area of scientific research involving cis-1,3-Dichloropropene focuses on its efficiency as a soil fumigant. Researchers investigate factors influencing its distribution and effectiveness in penetrating the soil profile. This knowledge is crucial for optimizing application methods and maximizing pest control while minimizing environmental impact.

Here's an example of a relevant study:

  • Factors affecting the distribution and persistence of cis-1,3-Dichloropropene in soil

Cis-1,3-Dichloropropene is an organochlorine compound with the chemical formula C3H4Cl2C_3H_4Cl_2. It appears as a colorless liquid with a sweet odor and is moderately soluble in water, with a solubility of approximately 2,180 mg/L at 25 °C. The compound is denser than water and has a boiling point of about 104 °C. Cis-1,3-Dichloropropene is primarily used in agriculture as a soil fumigant and nematicide, targeting plant-parasitic nematodes. It is important to note that this compound is flammable and toxic, requiring careful handling .

  • Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloroallyl alcohol, which further degrades into chloroacrylic acids.
  • Oxidation: The compound reacts with hydroxyl radicals in the atmosphere to yield formyl chloride and chloroacetaldehyde.
  • Conjugation with Glutathione: This metabolic pathway leads to the formation of a mercapturic acid derivative, which is subsequently excreted as N-acetyl-cysteine .

Cis-1,3-Dichloropropene is synthesized through two primary methods:

  • High-temperature chlorination of propene: This method involves the direct chlorination of propene at elevated temperatures.
  • Dehydration of 1,3-dichloro-2-propanol: This process involves removing water from 1,3-dichloro-2-propanol to yield cis-1,3-dichloropropene .

Both methods typically produce a mixture of cis and trans isomers of dichloropropene.

Cis-1,3-Dichloropropene is predominantly used in agriculture as:

  • Soil fumigant: Applied directly to the soil to control nematodes and other pests before planting.
  • Nematicide: Specifically targets plant-parasitic nematodes in various crops including tobacco, potatoes, and sugar beets.

Additionally, smaller quantities are utilized as solvents and chemical intermediates in various industrial applications .

Research on interaction studies indicates that cis-1,3-Dichloropropene can interact with various biological systems. It primarily forms conjugates with glutathione during metabolism, leading to detoxification pathways. The compound's interactions with cellular components may also contribute to its toxicity and potential carcinogenicity. Studies have shown that chronic exposure can affect liver function and other metabolic processes .

Cis-1,3-Dichloropropene shares similarities with several other compounds in the dichloropropene family. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaPrimary UseUnique Features
Cis-1,3-DichloropropeneC3H4Cl2C_3H_4Cl_2Soil fumigantModerately volatile; significant agricultural use
Trans-1,3-DichloropropeneC3H4Cl2C_3H_4Cl_2Soil fumigantHigher boiling point (112.6 °C); less toxic than cis form
1,2-DichloropropaneC3H6Cl2C_3H_6Cl_2SolventNon-fumigant use; different reactivity profile
Allyl chlorideC3H5ClC_3H_5ClIntermediate for synthesisUsed primarily for producing other chemicals; less toxic

Cis-1,3-Dichloropropene's unique properties make it particularly effective as a soil fumigant while also posing significant health risks compared to its trans counterpart and other similar compounds .

Physical Description

Cis-1,3-dichloro-1-propene is a colorless to amber liquid with a sweetish odor. (NTP, 1992)

Color/Form

COLORLESS LIQUID

XLogP3

1.7

Boiling Point

219.7 °F at 760 mm Hg (NTP, 1992)
109.43333333333298 °C
104.3 °C

Vapor Density

1.4 AT 37.8 °C (AIR= 1)

Density

1.217 at 68 °F (NTP, 1992)
1.224 @ 20 °C

LogP

2.04 (LogP)
log Kow = 2.06

Odor

CHLOROFORM-LIKE ODOR
Sharp, sweet, penetrating irritating odo

Melting Point

-50.0 °C

UNII

411B9UAH6H

GHS Hazard Statements

Aggregated GHS information provided by 348 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (99.71%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H304 (95.11%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H311 (95.4%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (96.26%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (99.71%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (99.71%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (83.91%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insecticides

Mechanism of Action

Molecular orbital calculations were used to clarify the mechanism of mutagenic action of various substituted allyl chlorides. Computed molecular properties were compared with experimental mutagenic potentials of these allylic cmpd. In agreement with the experiment, the computational results suggest that the primary mechanism of action involves the SN1 formation of allylic cations whih then react with nucleophilic centers of nucleic acid bases. The usefulness of computed propertiee in estimating the degree of alkylating activity and mutagenicity was evaluated. In general, stability of the allylic carbocation intermediate and the degree of charge delocalization in the allyl system correlate well with observed mutagenic potentials.

Vapor Pressure

43 mm Hg at 77 °F (NTP, 1992)
26.3 mm Hg @ 20 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Impurities

1,2-Dichloropropane (isomers not specified) may be present in small quantities (<0.1%) /Telone C-17/

Other CAS

10061-01-5
542-75-6

Wikipedia

(1Z)-1,3-dichloropropene

Analytic Laboratory Methods

Gas chromatography/mass spectrometric analysis of volatiles including cis-1,3-dichloropropene in solids at medium level. The Contract Required Quantitation Limit is 500 ug/kg in medium solids as used in EPA Contract Laboratory Program.
Gas chromatography/mass spectrometric analysis of volatiles including cis-1,3-dichloropropene in solids at medium level. The Contract Required Quantitation Limit is 5.0 ug/kg in low solids as used in EPA Contract Laboratory Program.
Gas chromtography/mass spectrometric analysis of volatiles including cis-1,3-dichloropropene in water. The Contract Required Quantitation Limit is 5 ug/l in water as used in EPA Contract Laboratory Program.
EPA Method 0-3115. Gas chromatography/mass spectrometry Purge and Trap Method for the determination of organic substances including cis-1,3-dichloropropene in water and fluvial sediments. The estimated detection limit is 3 ug/l as used in US Geological Survey Techniques of Water Resources investigations.
For more Analytic Laboratory Methods (Complete) data for CIS-1,3-DICHLOROPROPENE (23 total), please visit the HSDB record page.

Clinical Laboratory Methods

A gas chromatographic/mass spectrometric assay was developed to identify and measure the N-acetyl cysteine conjugate of cis-1,3-dichloropropene. The assay was used to show that individuals exposed to 1,3-dichloropropene vapor during field applications excrete this conjugate in their urine.
A rapid, simple and specific gas chromatography and gas chromatography/mass spectrometry methods are described for determining cis-1,3-dichloropropene in rat blood at 5.88 and 5.35 ng/ml, respectively, with gas chromatography, and 51.8 (cis) with the gas chromatography/mass spectrometry method. The gas chromatography column was 20% Carbowax 20M on Chromasorb WAW (80-100 mesh). Mass spectrometry with selected ion (m/z 77) monitoring was used. The chromatographic column combined with mass spectrometry was a glass column containing HNU Synerg C-1H. The mean recovery of the cis-isomers from blood (gas chromatography method) was 89.7 respectively.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Modify: 2023-08-15

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